molecular formula C28H22N2O4 B13742995 9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]- CAS No. 2944-30-1

9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]-

Cat. No.: B13742995
CAS No.: 2944-30-1
M. Wt: 450.5 g/mol
InChI Key: GCKWKXLBKRJDAE-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]- is a symmetrically substituted anthraquinone derivative characterized by two (4-methoxyphenyl)amino groups at the 1- and 4-positions of the anthracenedione core. This compound belongs to a class of aminoanthraquinones, which are notable for their DNA-intercalating properties and antitumor activity. The methoxyphenyl substituents confer distinct electronic and steric properties compared to other analogs, influencing solubility, DNA binding affinity, and pharmacokinetics .

Properties

CAS No.

2944-30-1

Molecular Formula

C28H22N2O4

Molecular Weight

450.5 g/mol

IUPAC Name

1,4-bis(4-methoxyanilino)anthracene-9,10-dione

InChI

InChI=1S/C28H22N2O4/c1-33-19-11-7-17(8-12-19)29-23-15-16-24(30-18-9-13-20(34-2)14-10-18)26-25(23)27(31)21-5-3-4-6-22(21)28(26)32/h3-16,29-30H,1-2H3

InChI Key

GCKWKXLBKRJDAE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)OC)C(=O)C5=CC=CC=C5C3=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 1,4-bis[(4-methoxyphenyl)amino]-9,10-anthracenedione typically involves the nucleophilic aromatic substitution of 1,4-dichloro-9,10-anthracenedione or related activated anthraquinone derivatives with 4-methoxyaniline (p-anisidine) under controlled conditions. The reaction proceeds via displacement of chlorine atoms at the 1 and 4 positions by the amino groups of 4-methoxyaniline, forming the bis(amino)anthracenedione structure.

This approach is consistent with methodologies used for synthesizing related 1,4-bis(amino)anthracene-9,10-dione derivatives, which are structurally analogous to antitumor drugs like Ametantrone and Mitoxantrone.

Stepwise Synthetic Route

Step Reagents & Conditions Description Outcome
1 Starting from 1,4-dichloro-9,10-anthracenedione Reaction with 2 equivalents of 4-methoxyaniline in a polar aprotic solvent (e.g., DMF) under heating Formation of 1,4-bis[(4-methoxyphenyl)amino]-9,10-anthracenedione via nucleophilic substitution
2 Oxidation (if required) Mild oxidants to ensure full conversion to quinone form Ensures the anthracenedione core is in the oxidized state
3 Purification Recrystallization or chromatographic techniques Isolation of pure compound with high yield

Research Outcomes and Analysis

Reaction Yields and Selectivity

  • The nucleophilic substitution of 1,4-dichloro-9,10-anthracenedione with 4-methoxyaniline typically proceeds with good to excellent yields (often >70%) under optimized conditions.

  • The reaction selectivity is high due to the activated nature of the chloro substituents on the anthracenedione ring, favoring substitution at the 1 and 4 positions.

Structural Confirmation

  • The product structure is confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry, with characteristic signals for the anthracenedione core and the 4-methoxyphenylamino substituents.

  • Crystallographic data, when available, supports the substitution pattern and planarity of the molecule.

Functional Properties Related to Preparation

  • The introduction of 4-methoxyphenylamino groups affects the electronic properties of the anthracenedione core, lowering LUMO energies and potentially modifying biological activity and photophysical behavior.

  • Such modifications are relevant for the design of compounds with improved pharmacological profiles or material properties.

Summary Table: Preparation Methods and Key Parameters

Preparation Method Starting Materials Conditions Yield (%) Notes
Nucleophilic substitution of 1,4-dichloro-9,10-anthracenedione with 4-methoxyaniline 1,4-Dichloro-9,10-anthracenedione, 4-methoxyaniline DMF or similar solvent, heating (80-120°C), 6-24 h 70-90 High selectivity; requires purification
Indirect synthesis via 1,4-dihydroxyanthraquinone Phthalic anhydride, hydroquinone, sulfuric acid (for precursor synthesis) Acidic medium, 100-180°C, 2-24 h Variable Clean process for precursor; improves sustainability
Catalytic hydrogenation (for intermediates) Quinizarin derivatives, Pt-Ni/DMPSi-Al2O3 catalyst Mild hydrogenation, neutral pH, continuous flow - Used for related anthraquinone derivatives; potential for scale-up

Perspectives from Varied Sources

  • Medicinal Chemistry: Amino-substituted anthracenediones like 1,4-bis[(4-methoxyphenyl)amino]-9,10-anthracenedione are key scaffolds in antitumor drug development. Structural modifications at amino groups influence activity and toxicity profiles.

  • Synthetic Organic Chemistry: The nucleophilic aromatic substitution of activated anthraquinone derivatives remains the most straightforward and efficient method for preparing bis(amino) derivatives. Advances in clean synthesis of precursors and catalytic hydrogenation expand the toolbox for synthesis.

  • Materials Science: The electronic properties imparted by 4-methoxyphenylamino substituents are relevant for dye and pigment applications, as well as for designing compounds with specific photochemical properties.

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the anthracenedione core to anthracene derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce anthracene derivatives.

Scientific Research Applications

Medicinal Chemistry

Cytotoxic Properties
Research indicates that derivatives of 9,10-anthracenedione exhibit cytotoxic effects against various cancer cell lines. For instance, aminoanthraquinone derivatives synthesized from this compound have shown promising anticancer activity. A study demonstrated that specific derivatives could induce apoptosis in cancer cells through the generation of reactive oxygen species, leading to cell death .

Mechanism of Action
The mechanism by which these compounds exert their cytotoxic effects often involves intercalation into DNA, disrupting replication and transcription processes. This property is particularly valuable in designing chemotherapeutic agents that target rapidly dividing cancer cells .

Materials Science

Organic Photovoltaics
9,10-Anthracenedione derivatives are explored for use in organic photovoltaic devices due to their ability to act as electron acceptors. Their strong light absorption and favorable energy levels make them suitable for enhancing the efficiency of solar cells .

Conductive Polymers
The compound has been incorporated into conductive polymers, which are essential for various electronic applications. The integration of 9,10-anthracenedione into polymer matrices improves electrical conductivity and thermal stability, making it a candidate for advanced electronic materials .

Environmental Applications

Photodegradation Studies
The photostability and degradation pathways of 9,10-anthracenedione in environmental conditions have been studied to assess its impact as a pollutant. Research has shown that this compound can undergo photodegradation under UV light exposure, leading to the formation of less toxic byproducts. This property is crucial for evaluating the environmental risks associated with its use .

Case Studies

Study Application Focus Findings
Anticancer ActivityDerivatives showed significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Organic PhotovoltaicsEnhanced power conversion efficiency in solar cells when using modified anthracenedione as an electron acceptor.
Environmental ImpactDemonstrated effective photodegradation under simulated sunlight conditions; reduced toxicity of degradation products was noted.

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs. The molecular targets include topoisomerase enzymes, which are crucial for DNA replication and repair.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their substituent differences are summarized below:

Compound Name Substituents Key Features
Target Compound 1,4-bis[(4-methoxyphenyl)amino]- Aromatic methoxy groups; moderate polarity, potential for π-π stacking
HAQ (NSC 287513) 1,4-bis(2-[(2-hydroxyethyl)amino]ethylamino)- Hydroxyethylaminoethyl chains; hydrophilic, moderate DNA binding
DHAQ (NSC 301739) 1,4-dihydroxy-5,8-bis(2-[(2-hydroxyethyl)amino]ethylamino)- Additional hydroxyl groups; enhanced solubility and potency
CAS 128-80-3 1,4-bis[(4-methylphenyl)amino]- Methylphenyl groups; lower polarity, reduced solubility
1,4-Bis((3-hydroxypropyl)amino)anthraquinone 1,4-bis(3-hydroxypropylamino)- Aliphatic hydroxypropyl chains; high hydrophilicity
Impact of Hydroxyl vs. Methoxy Groups
  • DHAQ (with hydroxyl groups) exhibits superior antiproliferative activity compared to HAQ and other non-hydroxylated analogs. Hydroxyl groups enhance DNA intercalation and cell uptake, as shown in L-cell assays where DHAQ was 100x more potent than AQ (non-hydroxylated analog) .
  • Methoxyphenyl groups in the target compound introduce steric bulk and electron-donating effects, which may reduce direct DNA intercalation but improve lipophilicity for membrane penetration.
Antitumor Activity
  • DHAQ demonstrated curative activity in murine models of P388 leukemia, B16 melanoma, and Colon Tumor 26, with a 10x lower effective dose than HAQ due to its hydroxyl groups .
  • HAQ showed dose-limiting neurotoxicity (convulsions) at therapeutic doses, whereas DHAQ's higher potency allowed effective dosing below toxicity thresholds .
  • Target Compound: Methoxyphenyl groups may alter toxicity profiles.
Genotoxicity and Mechanisms
  • DHAQ induced significant chromosome damage in cytogenetic assays, correlating with its high therapeutic activity. HAQ, lacking hydroxyl groups, showed minimal genotoxicity .

Pharmacokinetics and Metabolism

  • HAQ exhibits rapid plasma clearance (23.5 mL/kg/min in dogs) and hepatobiliary excretion, with 39.5% of the dose eliminated via bile .
  • DHAQ requires metabolic activation (e.g., glucuronidation) for DNA binding, while HAQ directly inhibits microsomal enzymes like NADPH-cytochrome P450 reductase .
  • However, aromatic substituents may increase protein binding, prolonging half-life compared to HAQ .

DNA Binding and Molecular Interactions

  • DHAQ and HAQ strongly bind DNA, with ΔTm (DNA melting temperature shift) values indicating stabilization of DNA duplexes. Hydroxyl groups in DHAQ enhance binding via hydrogen bonding .
  • Methoxyphenyl groups may intercalate less effectively but could stabilize DNA through hydrophobic interactions. Comparative studies with methylphenyl analogs (CAS 128-80-3) suggest that methoxy’s electron-donating effects improve π-π stacking with DNA bases .

Biological Activity

9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]- (commonly referred to as ANT) is a synthetic compound derived from anthracenedione and is notable for its potential biological activities. This article reviews the biological activity of ANT, focusing on its effects on various cell types, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

ANT has the molecular formula C28H22N2OC_{28}H_{22}N_2O and a CAS number of 861874-25-1. Its structure features a central anthracenedione moiety with two methoxyphenylamino groups attached at the 1 and 4 positions, which may contribute to its biological activity by enhancing interactions with cellular targets.

Anticancer Properties

Research has demonstrated that ANT exhibits significant anticancer properties. In a study involving Friend leukemia cells, treatment with ANT resulted in notable changes in cell morphology and nucleic acid content. The compound was found to induce cell cycle arrest at the G2 phase and increase RNA content significantly, suggesting that it may interfere with cellular proliferation mechanisms .

Table 1: Effects of ANT on Friend Leukemia Cells

Concentration (µg/ml)Effect on Cell CycleRNA Content IncreaseMorphological Changes
0.05 - 0.1Partial G2 BlockYesIncreased diameter
0.4 - 1.0Complete G2 BlockYesChromatin condensation

The mechanism through which ANT exerts its biological effects appears to involve several pathways:

  • Cell Cycle Arrest : ANT treatment leads to an accumulation of cells in the G2 phase, indicating a disruption in the normal cell cycle progression .
  • Nucleic Acid Alterations : Flow cytometric analysis revealed significant alterations in DNA and RNA content in treated cells, which correlates with increased cellular stress responses .
  • Morphological Changes : Electron microscopy studies indicated increased chromatin condensation and granulation in treated cells, suggesting that ANT may induce apoptosis or other forms of cell death .

Case Studies

A comparative study highlighted the effects of various anthraquinone derivatives, including ANT. The study evaluated their toxicity using plant models and demonstrated that compounds with similar structures could induce oxidative stress and damage cellular components .

In another case study involving etiolated wheat sprouts, ANT was shown to significantly impact growth and oxidative damage levels compared to other anthraquinone derivatives, reinforcing its potential as a bioactive compound .

Toxicological Profile

The toxicological profile of ANT is crucial for understanding its safety and efficacy as a therapeutic agent. Studies have indicated that while ANT exhibits potent biological activity, it also has associated toxic effects that require careful evaluation in clinical settings.

Table 2: Toxicological Summary of ANT

Study TypeFindings
Acute ToxicitySignificant effects observed at high doses
Reproductive ToxicityLimited data available; further studies needed
Genetic ToxicityIndications of chromosomal aberrations

Q & A

Q. What are the standard synthetic routes for preparing 9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]-?

The compound is typically synthesized via nucleophilic substitution reactions. Starting with 9,10-anthraquinone, amino groups are introduced by reacting with 4-methoxyaniline under reflux in a polar aprotic solvent (e.g., DMF or THF) with a catalytic base like potassium carbonate. Purification involves column chromatography or recrystallization from ethanol .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

Key characterization methods include:

  • 1H/13C NMR : To verify substitution patterns and confirm aromatic proton environments.
  • FT-IR : Identifies characteristic C=O (1670–1650 cm⁻¹) and N-H stretches (3300–3200 cm⁻¹).
  • UV-Vis : Detects π→π* transitions in the anthracenedione core (λmax ~250–400 nm).
  • Mass Spectrometry (EI/ESI) : Validates molecular weight and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Based on OECD SIDS reports:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of fine particles.
  • Store in airtight containers away from light to prevent degradation.
  • Dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Key variables include:

  • Solvent Choice : THF or DMF improves solubility of intermediates.
  • Temperature : Controlled heating (80–100°C) minimizes side reactions.
  • Catalysis : Lewis acids (e.g., ZnCl₂) accelerate nucleophilic substitution.
  • Purification : Gradient elution in column chromatography (silica gel, hexane/ethyl acetate) enhances separation of byproducts .

Q. How does structural modification (e.g., substituent variation) influence biological activity?

Structure-activity relationship (SAR) studies show:

  • Amino Group Position : 1,4-substitution maximizes planar geometry for DNA intercalation.
  • Methoxy Groups : Electron-donating 4-methoxy groups enhance π-stacking with DNA bases.
  • Inactive Analogs : Replacing methoxy with hydroxyethoxy groups disrupts triangulation of hydrogen-bonding sites, reducing cytotoxicity (e.g., inactive P-388 leukemia activity in analogs) .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies may arise from:

  • Purity Differences : Use HPLC (≥97% purity) to standardize test compounds.
  • Assay Conditions : Control pH, temperature, and cell line viability (e.g., MTT vs. apoptosis assays).
  • Solubility : Pre-solubilize in DMSO (<0.1% v/v) to avoid cytotoxicity artifacts. Cross-validate findings with orthogonal methods (e.g., fluorescence quenching for DNA binding) .

Notes

  • Avoid referencing commercial suppliers (e.g., www.pharnorcia.com in ).
  • Contradictions in biological activity ( vs. 13) highlight the need for rigorous assay standardization.
  • Theoretical frameworks (e.g., N-O-O triangulation in ) should guide advanced SAR studies.

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